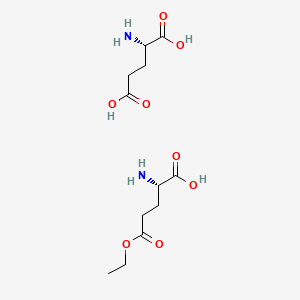
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid is a synthetic polymer derived from glutamic acid and 5-ethyl glutamate. This compound is known for its unique properties, including biodegradability, biocompatibility, and versatility in various applications. It is often used in the fields of medicine, agriculture, and industry due to its ability to form hydrogels and its potential as a drug delivery system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glutamic acid-5-ethyl glutamate copolymer typically involves the polymerization of glutamic acid and 5-ethyl glutamate. One common method is the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG NCA) using initiators such as diethylamine, di-n-hexylamine, dicyclohexylamine, or triethylamine . The reaction conditions, including monomer concentration, reaction temperature, and time, are carefully controlled to achieve the desired molecular weight and polymer properties.
Industrial Production Methods
Industrial production of glutamic acid-5-ethyl glutamate copolymer often involves microbial fermentation. For example, Corynebacterium glutamicum is used to ferment glucose to produce glutamate, which is then purified and further fermented with Bacillus subtilis to obtain γ-polyglutamic acid (γ-PGA) fermentation broth . This broth is then treated under conditions such as centrifugation, UV irradiation, and high temperature to produce the copolymer .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing functional groups with others, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other polymers and materials.
Biology: Employed in the study of protein interactions and as a scaffold for tissue engineering.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry: Applied in the production of biodegradable plastics and superabsorbent polymers.
Mécanisme D'action
The mechanism of action of glutamic acid-5-ethyl glutamate copolymer involves its interaction with biological molecules and cells. The copolymer can form hydrogels that encapsulate drugs, allowing for controlled release. It interacts with cellular receptors and pathways, facilitating targeted drug delivery and enhancing therapeutic efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(γ-benzyl-L-glutamate): A similar polymer used in drug delivery and tissue engineering.
Poly(ethylene glycol)-block-poly(benzyl glutamate): Used as a compatibilizer in polymer blends.
Uniqueness
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid is unique due to its specific combination of glutamic acid and 5-ethyl glutamate, which imparts distinct properties such as enhanced biodegradability and biocompatibility. This makes it particularly suitable for applications in medicine and environmental sustainability.
Propriétés
Numéro CAS |
29323-51-1 |
|---|---|
Formule moléculaire |
C12H22N2O8 |
Poids moléculaire |
322.31 g/mol |
Nom IUPAC |
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid |
InChI |
InChI=1S/C7H13NO4.C5H9NO4/c1-2-12-6(9)4-3-5(8)7(10)11;6-3(5(9)10)1-2-4(7)8/h5H,2-4,8H2,1H3,(H,10,11);3H,1-2,6H2,(H,7,8)(H,9,10)/t5-;3-/m00/s1 |
Clé InChI |
ASXAKDGYAFEILU-RVZXSAGBSA-N |
SMILES |
CCOC(=O)CCC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N |
SMILES isomérique |
CCOC(=O)CC[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N |
SMILES canonique |
CCOC(=O)CCC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N |
Synonymes |
glutamic acid-5-ethyl glutamate copolymer |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















